molecular formula C12H9ClN2 B11885902 4-Chloro-5,6-dihydrobenzo[h]quinazoline

4-Chloro-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B11885902
M. Wt: 216.66 g/mol
InChI Key: ZNHGKTWTTFFFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,6-dihydrobenzo[h]quinazoline is a chemical compound that belongs to the broader class of quinazoline derivatives. These compounds are characterized by a fused ring structure that combines a benzene ring with a quinazoline moiety, which itself is a fusion of a benzene ring with a pyrimidine ring. The presence of a chlorine atom on the benzene ring adds to the chemical reactivity and potential pharmacological properties of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-dihydrobenzo[h]quinazoline often involves the use of starting materials such as hydrazinobenzoic acids, benzylamine, or chlorobenzoates, which are then subjected to cyclization reactions and further functionalization. For instance, the synthesis of various benzo[h]quinazoline analogs can be accomplished through the reaction of chalcone with guanidine . Another innovative route involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with one-carbon donors to produce triazoloquinazolinones.

Industrial Production Methods: Industrial production methods for quinazoline derivatives, including this compound, typically involve large-scale cyclization reactions under controlled conditions. The reaction of aromatic aldehyde and anthranilic acid is a common method for the preparation of quinazoline .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including thionation, chlorination, and treatment with multifunctional nucleophiles to access a range of derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazinobenzoic acids, benzylamine, chlorobenzoates, and primary alkylamines. Reaction conditions often involve cyclization reactions under reflux or controlled temperature conditions.

Major Products Formed: Major products formed from these reactions include various substituted quinazoline derivatives, such as phenyl-substituted triazolo-annelated quinazolines and alkylamino derivatives.

Scientific Research Applications

4-Chloro-5,6-dihydrobenzo[h]quinazoline has a wide range of scientific research applications due to its diverse pharmacological properties. It has been studied for its potential as an anticancer agent, with various analogs showing significant anticancer activity against different cancer cell lines . Additionally, quinazoline derivatives have been investigated for their antibacterial, antifungal, anti-inflammatory, and antiviral activities . These compounds are also used in the development of novel therapeutics for diseases such as bladder cancer .

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives have been shown to inhibit tubulin polymerization, thereby triggering apoptosis in cancer cells . The presence of a chlorine atom on the benzene ring enhances the compound’s reactivity and potential pharmacological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Chloro-5,6-dihydrobenzo[h]quinazoline include other quinazoline derivatives such as 4-phenyl-5,6-dihydrobenzo[h]quinazoline and 10-(4-chlorophenyl)-7-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which includes a chlorine atom on the benzene ring. This structural feature contributes to its distinct chemical reactivity and potential pharmacological properties.

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

4-chloro-5,6-dihydrobenzo[h]quinazoline

InChI

InChI=1S/C12H9ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2

InChI Key

ZNHGKTWTTFFFSC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.